N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide
Description
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide features a hybrid heterocyclic scaffold comprising:
- A 1H-pyrazol-4-yl ring, a common pharmacophore in medicinal chemistry for hydrogen bonding and π-π interactions.
- A 5-methylthiophene-2-sulfonamide group, which may enhance solubility and target binding via sulfonamide’s polar interactions.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-6-7-17(25-12)26(21,22)19-13-8-18-20(9-13)10-14-11-23-15-4-2-3-5-16(15)24-14/h2-9,14,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUDAKLCRIXJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Thienyl sulfonamide : This functional group is frequently linked to antimicrobial activity.
Molecular Formula : C₁₈H₁₉N₃O₃S
Molecular Weight : 353.43 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the sulfonamide group , which can enhance solubility and bioactivity.
- Final purification steps , including recrystallization or chromatography to achieve the desired purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers involved testing the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that the compound had a comparable efficacy to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on human cell lines (A549) to evaluate safety. The compound exhibited low cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations:
Pyrazole Modifications: The target compound’s dihydrobenzodioxinylmethyl group distinguishes it from 7a/b (), which feature simpler amino-hydroxy substituents. This bulky substituent may enhance lipophilicity and membrane permeability compared to 7a/b . In 4g/h (), pyrazole is tethered to tetrazole and coumarin moieties, suggesting divergent bioactivity (e.g., antimicrobial vs. hypothesized enzyme inhibition for the target) .
Thiophene/Sulfonamide vs.
Benzodioxane vs. Coumarin/Benzodiazepine :
Hypothesized Bioactivity
While direct data for the target compound are unavailable, inferences can be drawn:
- Sulfonamide Group : Common in carbonic anhydrase inhibitors (e.g., acetazolamide) and COX-2 inhibitors, suggesting possible anti-inflammatory or anticancer applications.
- Contrast with 4g/h : The tetrazole and coumarin in 4g/h are associated with DNA intercalation or kinase inhibition, mechanisms less likely for the sulfonamide-containing target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
